Mesuagenin D
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Overview
Description
Mesuagenin D: is a prenylated polyphenolic compound derived from the genus Mesua, which belongs to the family Calophyllaceae . This genus is predominantly found in the Indo-Malaysian region and is known for its diverse phytoconstituents, including xanthones and coumarins . This compound has garnered attention due to its potential pharmacological properties, such as antitumor, antimicrobial, antioxidant, anti-inflammatory, and immunomodulatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mesuagenin D involves the prenylation of aromatic compounds, which enhances their biological activities general methods for synthesizing prenylated polyphenols typically involve the use of prenyl bromide or prenyl chloride as the prenylating agents under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the literature. the extraction of polyphenolic compounds from Mesua species generally involves solvent extraction techniques, followed by chromatographic purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Mesuagenin D undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce reduced polyphenolic derivatives .
Scientific Research Applications
Mesuagenin D has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Mesuagenin D involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in inflammatory and immune responses . For example, this compound can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can modulate the expression of genes involved in apoptosis and cell proliferation, contributing to its antitumor effects .
Comparison with Similar Compounds
Mesuagenin D can be compared with other prenylated polyphenolic compounds, such as:
Coumarins: Like this compound, coumarins are known for their anti-inflammatory and antimicrobial activities.
Uniqueness: this compound is unique due to its specific prenylated structure, which enhances its biological activities compared to non-prenylated polyphenols . This structural feature contributes to its higher potency and broader range of pharmacological effects .
Properties
Molecular Formula |
C30H36O6 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
4-hydroxy-2-(2-hydroxy-5-methylhexan-2-yl)-2-methyl-5-(3-methylbutanoyl)-9-phenyl-3H-furo[2,3-f]chromen-7-one |
InChI |
InChI=1S/C30H36O6/c1-17(2)12-13-29(5,34)30(6)16-21-26(33)25(22(31)14-18(3)4)28-24(27(21)36-30)20(15-23(32)35-28)19-10-8-7-9-11-19/h7-11,15,17-18,33-34H,12-14,16H2,1-6H3 |
InChI Key |
PABMLJMVAOFHKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(C1(CC2=C(C(=C3C(=C2O1)C(=CC(=O)O3)C4=CC=CC=C4)C(=O)CC(C)C)O)C)O |
Origin of Product |
United States |
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